VO-Ohpic trihydrate

PTEN inhibitor Phosphatase inhibition Cancer signaling

VO-Ohpic trihydrate is a potent, selective PTEN inhibitor (IC50 35-46 nM) for precise PI3K/Akt pathway modulation. Unlike broad-spectrum PTP inhibitors or simple vanadium salts (VOSO4), this organically ligated vanadium complex ensures target specificity and experimental reproducibility. Ideal for cardioprotection, insulin-mimetic SAR, and oncology research.

Molecular Formula C12H11N2O9V-2
Molecular Weight 378.16 g/mol
Cat. No. B10780470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVO-Ohpic trihydrate
Molecular FormulaC12H11N2O9V-2
Molecular Weight378.16 g/mol
Structural Identifiers
SMILES[H+].C1=CC(=C(N=C1)C(=O)[O-])O.C1=CC(=C(N=C1)C(=O)[O-])[O-].O.O[V]=O
InChIInChI=1S/2C6H5NO3.2H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;/h2*1-3,8H,(H,9,10);2*1H2;;/q;;;;;+1/p-3
InChIKeyQDBNYNOSIVHKQE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate (VO-OHpic): A Structurally Defined Vanadium Complex for PTEN Inhibition and Insulin-Mimetic Research


Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate, commonly referred to as VO-OHpic trihydrate, is a small-molecule vanadium complex belonging to the class of insulin-mimetic compounds [1]. It functions primarily as a potent, selective, and reversible inhibitor of the phosphatase and tensin homolog (PTEN) enzyme [2]. The compound is characterized by a unique coordination environment where the vanadium center is chelated by two 3-hydroxypyridine-2-carboxylate ligands, forming a stable, chargeless complex in its trihydrate form [1].

Why Generic Substitution Fails for Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate in Insulin-Mimetic and PTEN Inhibition Research


The biological activity of vanadium-based insulin-mimetics is exquisitely sensitive to the ligand environment, oxidation state, and nuclearity of the complex [1]. Simple inorganic salts like vanadyl sulfate (VOSO4) exhibit significantly lower potency and distinct pharmacokinetic profiles compared to their organically ligated counterparts [2]. Furthermore, even among structurally similar organic vanadium complexes, subtle changes in ligand design can drastically alter a compound's primary mechanism of action, tissue distribution, and oral bioavailability, rendering them non-interchangeable for specific research applications [3]. Therefore, the procurement of a specific, well-characterized complex like VO-OHpic is critical for experimental reproducibility and for accurately targeting specific pathways, such as PTEN inhibition, which is not a shared primary mechanism across all in-class compounds.

Quantitative Differentiation Guide: Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate (VO-OHpic) vs. Key Comparators


PTEN Enzyme Inhibition: VO-OHpic vs. Other Vanadium-Based Insulin-Mimetics

VO-OHpic is a potent and specific inhibitor of the PTEN phosphatase, a mechanism not shared by other well-known vanadium insulin-mimetics like BMOV or VOSO4 [1][2]. While the insulin-mimetic activity of BMOV is primarily attributed to its general inhibition of protein tyrosine phosphatases (PTPs) and enhancement of insulin receptor signaling, VO-OHpic directly targets PTEN with an in vitro IC50 of 35-46 nM [1]. In contrast, BMOV and VOSO4 do not exhibit comparable, low-nanomolar PTEN inhibition [2]. This difference in primary molecular target provides a distinct tool for dissecting the PI3K/Akt signaling pathway.

PTEN inhibitor Phosphatase inhibition Cancer signaling

In Vitro Insulin-Mimetic Activity: Mononuclear vs. Tetranuclear VO(hpic) Complexes

The insulin-mimetic activity of VO complexes with 3-hydroxypyridine-2-carboxylic acid is highly dependent on their nuclearity [1]. A mononuclear complex, [VO(Hhpic-O,O)(Hhpic-O,N)(H2O)]·3H2O (Compound 1), demonstrated significantly higher activity in inhibiting free fatty acid (FFA) release from epinephrine-treated isolated rat adipocytes compared to both its tetranuclear analog, [(VO)4(μ-(hpic-O,O′,N))4(H2O)4]·8H2O (Compound 2), and the inorganic salt VOSO4 [1]. This demonstrates that for this specific ligand system, the monomeric form is the more potent insulin-mimetic, and the tetrameric form, while structurally novel, has lower efficacy [1].

Insulin-mimetic Adipocyte assay Structure-activity relationship

In Vivo Cardioprotective Activity: VO-OHpic Demonstrates Efficacy at Low Dose in Mice

VO-OHpic has demonstrated potent cardioprotective effects in a mouse model of ischemia/reperfusion-induced myocardial infarction at a very low intraperitoneal dose [1]. At a dose of just 10 µg/kg (i.p.), VO-OHpic decreased left ventricular systolic pressure and heart rate, and conferred protection against myocardial damage [1]. While other vanadium complexes like BMOV and VO(dmpp)2 have shown efficacy in diabetes models, this specific cardioprotective activity at such a low dose is a documented, unique attribute of VO-OHpic in the context of PTEN inhibition.

Cardioprotection Ischemia-reperfusion injury In vivo pharmacology

Oral Bioavailability and Antidiabetic Efficacy: VO-OHpic vs. BMOV in Type 2 Diabetic Rats

While VO-OHpic itself is not extensively characterized for oral antidiabetic efficacy, closely related pyridinone vanadium complexes provide crucial context. For instance, VO(dmpp)2, a complex with a similar ligand scaffold, demonstrates superior glucose uptake and glycemic control compared to BMOV in Goto-Kakizaki (GK) rats, a model of type 2 diabetes [1][2]. After 21 days of oral treatment (44 µmol/kg), VO(dmpp)2 significantly improved glucose intolerance compared to controls (13.1 ± 0.5 vs 20.6 ± 0.7 mM/min), an effect not observed with BMOV [2]. This class-level evidence supports the therapeutic potential of 3-hydroxy-pyridinone-based vanadium complexes over the older BMOV benchmark.

Oral bioavailability Type 2 diabetes Goto-Kakizaki rats

Optimal Research Applications for Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate (VO-OHpic) Based on Empirical Evidence


Dissecting PTEN-Dependent Signaling in Cancer and Metabolic Pathways

VO-OHpic is the ideal tool compound for studies requiring specific and potent inhibition of the PTEN phosphatase. Its low-nanomolar IC50 (35-46 nM) makes it suitable for precisely modulating the PI3K/Akt pathway in cellular and in vitro models, an application where broad-spectrum PTP inhibitors like BMOV would introduce confounding off-target effects [1].

Investigating Mononuclear vs. Multinuclear Complex Activity in Insulin-Mimetic Assays

For researchers investigating the structure-activity relationships of vanadium insulin-mimetics, VO-OHpic (as its mononuclear form) provides a critical positive control. Its established higher activity compared to the tetranuclear analog and VOSO4 in adipocyte FFA-release assays offers a validated benchmark for screening new ligand designs [2].

Preclinical Models of Ischemia/Reperfusion Injury and Cardioprotection

The documented in vivo efficacy of VO-OHpic at a low dose (10 µg/kg, i.p.) in a mouse model of myocardial infarction makes it a valuable lead compound for studies focused on cardioprotection and ischemia/reperfusion injury. This is a specific application where other vanadium complexes have not shown comparable data [1].

Comparative Studies in Oral Antidiabetic Drug Development

While VO-OHpic itself has not been extensively studied orally, it serves as a key reference compound for a class of 3-hydroxy-pyridinone vanadium complexes that have demonstrated superior oral efficacy over BMOV in rodent models of type 2 diabetes [3]. Researchers can use VO-OHpic as a baseline for developing new, orally bioavailable vanadium-based antidiabetic agents with improved efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VO-Ohpic trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.